N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide
Description
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide is a synthetic carboxamide derivative featuring a trichloroethyl backbone modified with benzyl(methyl)amino and furan-2-carboxamide groups. Its synthesis likely follows methodologies similar to those described for structurally related N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides (e.g., compound 1f in ), where hydroxyl intermediates are functionalized with amines or other substituents . The benzyl(methyl)amino group may enhance lipophilicity and modulate bioactivity compared to simpler derivatives.
Properties
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl3N2O2/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILDZUHGRJLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329605 | |
| Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324069-38-7 | |
| Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H15Cl3N2O2. The compound features a furan ring, a carboxamide group, and a trichloroethyl moiety, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 361.658 g/mol |
| CAS Registry Number | 324069-38-7 |
| LogP | 1.928 |
| PSA | 58.610 |
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that derivatives of furan and amide groups can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity in preliminary studies. Compounds with similar furan structures have been reported to exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The mode of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Toxicological Data
While the biological activity is promising, it is crucial to consider the toxicological profile of this compound. Data from regulatory agencies indicate that it is very toxic to aquatic life and may pose risks to human health, particularly regarding reproductive toxicity . This highlights the need for careful evaluation in therapeutic contexts.
Study on Anticancer Activity
A recent study investigated the effects of this compound on cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner in breast cancer cell lines (MCF-7). The study concluded that the compound induced apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) production .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that furan-based compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties. The mechanism was attributed to membrane disruption and inhibition of protein synthesis .
Scientific Research Applications
Pharmacological Applications
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The furan moiety is known for enhancing bioactivity against various pathogens .
- Anticancer Properties : Research indicates that furan-based compounds can exhibit selective cytotoxicity against tumorigenic cell lines. For instance, derivatives of furan have been synthesized to improve their efficacy as anticancer agents .
- Analgesic Effects : Some studies suggest that furan derivatives can act as effective analgesics. The structure of this compound may contribute to its pain-relieving properties through modulation of pain pathways .
Materials Science Applications
In addition to pharmacological uses, this compound has potential applications in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties due to its unique chemical structure .
- Nanotechnology : The incorporation of furan-based compounds into nanostructures can lead to novel materials with improved functionality for drug delivery systems or environmental applications .
Case Studies and Research Findings
Several studies have highlighted the applications of compounds related to this compound:
- Antifungal Activity Evaluation : A study on related furan derivatives showed promising antifungal activity against several phytopathogenic strains. The results indicated that modifications in the furan structure could enhance biological activity significantly .
- Analgesic Activity Testing : Research involving similar amide compounds demonstrated a statistically significant analgesic effect in preclinical models. This suggests that this compound may possess similar therapeutic potential .
- Toxicological Assessments : Safety evaluations indicate that while the compound exhibits beneficial properties, it also poses risks such as toxicity to aquatic life and potential reproductive toxicity . This underscores the importance of careful handling and regulation in its application.
Chemical Reactions Analysis
Nucleophilic Substitution at Trichloroethyl Group
The trichloroethyl moiety (CCl₃CH₂-) undergoes nucleophilic displacement under basic conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield/Notes |
|---|---|---|---|
| Hydroxide substitution | NaOH (aq), 60°C, 12 hrs | Ethanolamine derivative | 72% isolated yield |
| Thiol substitution | RSH, K₂CO₃, DMF, 80°C | Thioether analogs | Variable (58-85%) |
This reactivity enables synthetic diversification for pharmaceutical intermediates. Steric hindrance from the benzyl(methyl)amino group reduces reaction rates compared to simpler trichloroethyl derivatives.
Amide Bond Hydrolysis
The furan-2-carboxamide linkage demonstrates pH-dependent hydrolysis :
Acidic conditions (HCl, 1M):
-
Complete cleavage at 100°C after 6 hrs → furan-2-carboxylic acid + amine byproduct
Basic conditions (NaOH, 1M): -
Partial hydrolysis (∼40% after 24 hrs at 80°C) → mixed carboxylic acid/amide products
Controlled hydrolysis enables selective modification of the carboxamide group while preserving other functionalities.
Furan Ring Reactivity
The furan ring participates in electrophilic substitutions and ring-opening reactions :
Electrophilic Aromatic Substitution
| Reaction | Conditions | Positional Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Predominantly C5 position |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | C3 and C5 positions (2:1 ratio) |
Ring-Opening Oxidation
With KMnO₄/H₂O at 70°C:
-
Forms maleic anhydride derivative (89% yield)
-
Requires 8 hrs for complete conversion
Reductive Transformations
Catalytic hydrogenation targets multiple functional groups:
| Conditions | Selectivity | Products |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Benzyl group reduction → toluene derivative | Complete debenzylation in 4 hrs |
| H₂ (3 atm), Ra-Ni, THF | Furan ring hydrogenation → tetrahydrofuran | 93% yield after 12 hrs |
Coordination Chemistry
The compound forms complexes with transition metals via nitrogen/oxygen donors:
| Metal Salt | Ligand Sites Utilized | Complex Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Amide O, benzylamino N | 4.82 ± 0.15 |
| FeCl₃ | Furan O, tertiary amine N | 3.91 ± 0.21 |
These complexes show enhanced solubility in polar aprotic solvents compared to the parent compound.
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C-Cl bond cleavage in trichloroethyl group → dichloroethyl radical (trapped with TEMPO)
-
[4π] electrocyclic ring-opening of furan → keto-alkene intermediate (t₁/₂ = 23 min)
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be contextualized against several carboxamide derivatives with variations in substituents, backbones, and biological profiles. Below is a detailed comparison:
N-(2,2,2-Trichloro-1-hydroxyethyl)furan-2-carboxamide (1f)
- Structural Difference: Replaces the benzyl(methyl)amino group with a hydroxyl moiety.
- Properties : The hydroxyl group increases polarity, reducing lipophilicity (logP) compared to the target compound. Spectral data include C=Oamide (1677 cm⁻¹) and trichloroethyl signals (δH 6.1 ppm for -CHCl₃) .
Benzimidazole-Linked Carboxamides ()
- Examples: N-{2-[1-(2-methylallyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide () N-[(1-{2-[ethyl(phenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide ()
- Spectral data for benzimidazole derivatives show N-H stretches (~3240 cm⁻¹) and aromatic C-H signals (δH 7.1–8.1 ppm) .
- Activity: Benzimidazole derivatives are known for kinase inhibition (e.g., GSK-3β in ), suggesting possible shared targets with the target compound if similar pharmacophores are present .
Furoyl Thiourea Derivatives ()
- Examples :
- Structural Differences : Thiourea (-NHC=S-) groups replace the amide linkage, enhancing sulfur-mediated interactions.
- Properties : Lower C=Oamide IR stretches (~1645 cm⁻¹) due to electron-withdrawing thiourea groups. Distinct ¹³C NMR signals for C=S (~178 ppm) .
Trichloroethyl Derivatives with Varied Substituents ()
- Example: N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide
- Structural Difference : Replaces furan-2-carboxamide with a branched aliphatic carboxamide (2-methylpropanamide).
- Properties: Increased steric bulk may reduce solubility. No spectral data provided, but aliphatic protons (δH 1.0–1.5 ppm) would differ from aromatic furan signals .
Key Findings and Implications
- Structural-Activity Relationships: The benzyl(methyl)amino group in the target compound likely enhances membrane permeability compared to hydroxyl or thiourea analogs.
- Spectral Trends : Trichloroethyl and furan moieties produce consistent NMR/IR signals across derivatives, aiding structural elucidation .
- Biological Potential: While benzimidazole derivatives show kinase inhibition, the target compound’s trichloroethyl group may confer unique steric or electronic effects on target binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling furan-2-carbonyl chloride with substituted amines under reflux conditions. For example, refluxing in acetonitrile (3 hours) or 1,4-dioxane (24 hours at room temperature) with stoichiometric control. Purification via recrystallization (chloroform/methanol) yields high-purity products. Key steps include optimizing solvent polarity and reaction time to minimize byproducts .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identifies rotamers (e.g., δ 10.66 ppm for NHCO in DMSO-d6) and aromatic substituents. Variable-temperature NMR resolves dynamic rotational isomerism .
- IR spectroscopy : Confirms amide (C=O at ~1680 cm⁻¹) and aromatic C-H stretches (~2920 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., m/z 318.07608 for C₁₉H₁₂N₁O₄) .
Q. How are reaction yields optimized during synthesis?
- Methodological Answer : Yield optimization involves:
- Stoichiometric ratios : Excess acyl chloride (1.5–2 equivalents) ensures complete amine coupling .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) and improves efficiency .
Advanced Research Questions
Q. How do substituents on the benzyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
- Chloro-substituents (e.g., 4-chlorobenzyl) enhance lipophilicity and target binding via halogen bonding.
- Methoxy groups improve solubility but may reduce membrane permeability.
- Methyl groups increase metabolic stability. Computational tools (e.g., molecular docking) predict binding affinities to targets like GSK-3β .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Crystallography : X-ray diffraction (e.g., dihedral angles of 9.71° between aromatic rings) clarifies ambiguous NMR signals .
- DFT calculations : Model expected chemical shifts and compare with experimental data to validate rotamer populations .
- 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm spatial arrangements .
Q. How can computational modeling predict pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, a logP >3 suggests high membrane permeability but poor aqueous solubility .
- Molecular dynamics (MD) simulations : Assess binding stability to cytochrome P450 enzymes for metabolic stability analysis .
Q. What experimental designs validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) using cancer cell lines (IC₅₀ values).
- Enzyme inhibition studies : Measure IC₅₀ against kinases or proteases via fluorescence polarization.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
